![molecular formula C8H9N3 B1467755 6-Methylimidazo[1,2-a]pyridin-2-amine CAS No. 39588-33-5](/img/structure/B1467755.png)

6-Methylimidazo[1,2-a]pyridin-2-amine

Vue d'ensemble

Description

“6-Methylimidazo[1,2-a]pyridin-2-amine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A novel and practical strategy for the construction of imidazo[1,2-a]pyridin-2-amine frameworks has been developed. The present sequential approach involves addition of arylamines to nitriles and I2/KI-mediated oxidative C−N bond formation without purification of the intermediate amidines .

Molecular Structure Analysis

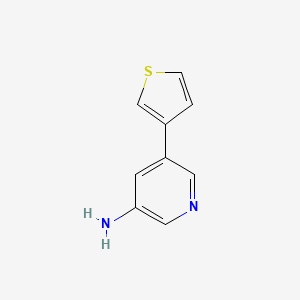

The molecular formula of “6-Methylimidazo[1,2-a]pyridin-2-amine” is C8H10ClN3 and its molecular weight is 183.64 g/mol . The InChI code is 1S/C9H11N3.2ClH/c1-7-2-3-9-11-8 (4-10)6-12 (9)5-7;;/h2-3,5-6H,4,10H2,1H3;2*1H .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Substituted 6-Aminoimidazo[1,2-a]pyridines Synthesis : Efficient methods have been developed for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives, utilizing palladium- or copper-catalyzed methodologies. This includes the synthesis of 6-N-methylanilinoimidazo[1,2-a]pyridine (Enguehard et al., 2003).

Catalysis and Compound Formation

- Silver-Catalyzed Cycloisomerization : A novel method for synthesizing 3-methylimidazo[1,2-a]pyridines via silver-catalyzed cycloisomerization has been reported. This process demonstrates good yields, excellent regioselectivity, and is conducted under mild conditions (Chioua et al., 2013).

Medicinal Chemistry and Drug Design

- Melanin-Concentrating Hormone Receptor 1 Antagonists : Research in medicinal chemistry has explored the use of imidazo[1,2-a]pyridine rings in designing MCHR1 antagonists. These compounds, such as 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives, have shown potential in improving safety profiles and exhibit oral bioavailability (Igawa et al., 2016).

Crystal Structure Analysis

- Crystal Structure and Analysis : Detailed crystal structure and Hirshfeld surface analysis have been conducted for certain imidazo[1,2-a]pyridine derivatives, providing insights into the spatial arrangement and interaction of these molecules (Dhanalakshmi et al., 2018).

Bioactivation and Metabolism Studies

- Bioactivation by Liver Microsomes : Studies have examined the biotransformation of heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]-pyridine (PhIP) by liver microsomes. This research is crucial for understanding the metabolic pathways and potential health implications of these compounds (Dragsted et al., 1993).

Safety And Hazards

The safety data sheet for a related compound, 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, indicates that it causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation occurs .

Orientations Futures

The future directions for “6-Methylimidazo[1,2-a]pyridin-2-amine” and related compounds are likely to involve further exploration of their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Propriétés

IUPAC Name |

6-methylimidazo[1,2-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDWHNMQINVMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylimidazo[1,2-a]pyridin-2-amine | |

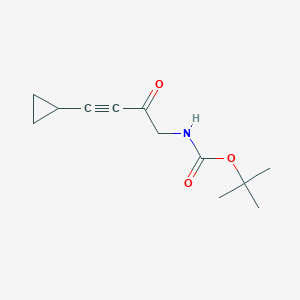

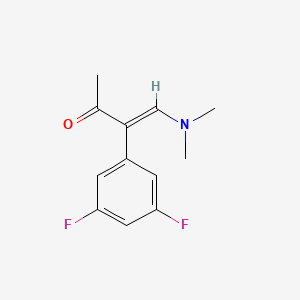

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine](/img/structure/B1467675.png)

![Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1467677.png)

![tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate](/img/structure/B1467687.png)

![Methyl 4-[(1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl]phenyl ether](/img/structure/B1467688.png)